3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL
Description
IUPAC Nomenclature and CAS Registry Number
The compound 3-(cyclopropylmethoxy)azetidine hydrochloride is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its structure comprises an azetidine ring (a four-membered saturated heterocycle containing one nitrogen atom) substituted at the 3-position with a cyclopropylmethoxy group, paired with a hydrochloride counterion.
The CAS Registry Number for this compound is 1375069-07-0 , a unique identifier assigned by the Chemical Abstracts Service. Its molecular formula is C₇H₁₄ClNO , with a molecular weight of 163.64 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 3-(cyclopropylmethoxy)azetidine hydrochloride |
| CAS Number | 1375069-07-0 |
| Molecular Formula | C₇H₁₄ClNO |
| SMILES | Cl.C(OC1CNC1)C2CC2 |
| InChI Key | QDJDUWJILFZNIP-UHFFFAOYSA-N |
The cyclopropylmethoxy group (-O-CH₂-C₃H₅) is an ether functional group derived from cyclopropane, while the azetidine ring (C₃H₆N) forms the core heterocyclic structure.
Structural Classification: Azetidine Derivatives and Functional Group Analysis
Azetidine Derivatives
Azetidine, a four-membered saturated nitrogen-containing ring, serves as the foundational structure for this compound. Derivatives of azetidine are notable for their conformational strain and reactivity, which influence their applications in medicinal chemistry and organic synthesis. The 3-position substitution with a cyclopropylmethoxy group introduces steric and electronic effects that modulate the compound’s physicochemical properties.
Functional Groups
- Azetidine Ring : A secondary amine (NH) embedded in a strained four-membered ring, contributing to unique reactivity patterns such as ring-opening or functionalization at the nitrogen.
- Ether Group (-O-) : The cyclopropylmethoxy substituent is classified as an alkyl ether, with the cyclopropane ring imparting rigidity and affecting solubility.
- Hydrochloride Salt : The protonation of the azetidine nitrogen by hydrochloric acid forms a stable
Properties
IUPAC Name |
3-(cyclopropylmethoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-6(1)5-9-7-3-8-4-7;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJDUWJILFZNIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-07-0 | |
| Record name | Azetidine, 3-(cyclopropylmethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(Cyclopropylmethoxy)azetidine, HCl typically involves:
- Formation of the cyclopropylmethoxy intermediate via nucleophilic substitution on halogenated hydroxybenzaldehydes.
- Subsequent functional group transformations to introduce the azetidine moiety.
- Final conversion to the hydrochloride salt for stabilization and isolation.
This approach relies on well-established organic reactions such as Williamson ether synthesis, nucleophilic aromatic substitution, and amine protection/deprotection strategies.
Preparation of the Cyclopropylmethoxy Intermediate
A key step is the synthesis of 3-cyclopropylmethoxy-substituted aromatic intermediates, which serve as precursors for azetidine attachment. The preparation involves reacting 3-halogeno-4-hydroxybenzaldehyde with cyclopropylmethanol under basic conditions.
Typical Reaction Conditions and Yields
| Entry | Starting Material | Base Used | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | 3-Bromo-4-hydroxybenzaldehyde | Potassium hydride | Acetone | 10-70 | 15 | 80 | 92.5 | Nitrogen atmosphere; pH adjusted to 2 |
| 2 | 3-Iodo-4-hydroxybenzaldehyde | Sodium hydride | N,N-Dimethylformamide | 10-130 | 12 | 80 | 85.6 | Nitrogen atmosphere; slow addition |
| 3 | 3-Chloro-4-hydroxybenzaldehyde | Sodium hydride | Cyclopropylmethanol | 10-100 | 10 | 82 | 88 | Nitrogen atmosphere |
| 4 | 3-Bromo-4-hydroxybenzaldehyde | Potassium hydride | N,N-Dimethylacetamide | 10-60 | 12 | 92 | 94.6 | Nitrogen atmosphere |
Reaction work-up includes acidification to pH 2, extraction with ethyl acetate, washing, drying, and solvent removal to obtain oily products with high purity.
Conversion to 3-(Cyclopropylmethoxy)azetidine
The next step involves introducing the azetidine ring, often protected as a Boc-aminomethyl derivative, followed by deprotection and conversion to the hydrochloride salt.
Representative Synthetic Route
- Starting materials: 3-(Boc-aminomethyl)azetidine hydrochloride and the cyclopropylmethoxy intermediate.
- Coupling reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is commonly used.
- Base: N-ethyl-N,N-diisopropylamine (DIPEA) or similar tertiary amines.
- Solvent: Anhydrous N,N-dimethylformamide (DMF).
- Conditions: Reaction at 0–25 °C under inert atmosphere for 2 hours.
Alternative Preparation Methods and Optimization
- Heating sealed tube reactions at elevated temperatures (e.g., 100–120 °C) in isopropyl alcohol with DIPEA has been used to improve coupling efficiency, yielding up to 96% of protected azetidine intermediates.
- Use of different solvents such as dimethyl sulfoxide (DMSO) at 100 °C has been reported to yield moderate conversions (~52%) for related azetidine derivatives.
- Protection and deprotection strategies involving Boc groups are critical to control reactivity and isolate stable intermediates.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclopropylmethoxy formation | 3-Halogeno-4-hydroxybenzaldehyde + cyclopropylmethanol + base (KH/NaH) | 80–92 | Nitrogen atmosphere, mild to moderate heating |
| Coupling with Boc-azetidine | Boc-aminomethyl azetidine HCl + HATU + DIPEA in DMF, 0–25 °C | 71–96 | Inert atmosphere, flash chromatography purification |
| Deprotection and salt formation | Acid treatment to remove Boc, HCl salt formation | Variable | Final compound stabilization |
Research Findings and Considerations
- The preparation methods emphasize environmentally safer reagents and mild reaction conditions, avoiding highly toxic solvents and reagents.
- Reaction selectivity and high yields (up to >90%) are achieved by controlling temperature, atmosphere, and pH during work-up.
- The use of protecting groups like Boc ensures selective functionalization of the azetidine nitrogen.
- High purity (>90% by HPLC) is consistently reported, suitable for pharmaceutical-grade material.
- Scale-up feasibility is demonstrated by gram-scale syntheses with maintained purity and yield.
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of 3-(Cyclopropylmethoxy)azetidine hydrochloride typically involves several key steps:
-
Starting Material : The synthesis often begins with cyclopropylmethyl alcohol or derivatives.
-
Formation of Azetidine : The azetidine ring can be formed through intramolecular nucleophilic substitution or ring-closing reactions using appropriate leaving groups (e.g., halides or sulfonates).
-
Hydrochloride Salt Formation : The final step involves the reaction with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.
Reaction Scheme
A general reaction scheme for synthesizing 3-(Cyclopropylmethoxy)azetidine hydrochloride can be represented as follows:
Nucleophilic Substitution Reactions
The azetidine ring is prone to nucleophilic attacks due to the strain in its four-membered structure. This can lead to various nucleophilic substitution reactions:
-
SN2 Mechanism : The nitrogen in the azetidine can act as a nucleophile, attacking electrophilic centers in various substrates. For example, it can react with alkyl halides to form higher substituted azetidines.
Ring-Opening Reactions
Under certain conditions, the azetidine ring may undergo ring-opening reactions:
-
Aminolysis : The presence of strong nucleophiles can facilitate the opening of the azetidine ring, leading to the formation of linear amines or other functionalized products.
Reactivity Data Table
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Alkyl halide + base | Higher substituted azetidines | Varied |
| Ring Opening | Strong nucleophile | Linear amines | Varied |
| Hydrochloride Formation | Reaction with HCl | 3-(Cyclopropylmethoxy)azetidine, HCl | High |
Biological Activity Data Table
| Compound | Target | Activity | Reference |
|---|---|---|---|
| This compound | Nicotinic Acetylcholine Receptor | Potent Agonist | |
| Azetidine Derivative | Bacterial Strains | Antimicrobial |
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in several areas of pharmaceutical research:
- Antimicrobial Activity : Research indicates that azetidine derivatives exhibit various biological activities, including antimicrobial properties. Studies have demonstrated that compounds with azetidine rings can inhibit the growth of certain bacteria and fungi, making them candidates for antibiotic development.
- Neuropharmacology : 3-(Cyclopropylmethoxy)azetidine hydrochloride may serve as an inhibitor of glycine transporters (GlyT1), which are implicated in neurological disorders. Compounds that inhibit GlyT1 can enhance neuronal plasticity and potentially treat cognitive deficits associated with central nervous system disorders .
- Cancer Research : The compound's structural features may allow it to interact with specific targets in cancer cells, leading to potential applications in cancer pharmacotherapy. Azetidine derivatives have been investigated for their ability to induce apoptosis in tumor cells, suggesting a role in cancer treatment strategies .
Antitubercular Activity
In a study focused on the optimization of inhibitors for the polyketide synthase pathway, azetidine amides were identified as potent compounds against tuberculosis. The modifications made to the azetidine structure significantly improved their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, indicating their potential as therapeutic agents for this disease .
Cognitive Enhancement
Research into glycine transporter inhibitors has highlighted the efficacy of azetidine derivatives in enhancing cognitive functions. Preclinical studies have shown that these compounds can improve outcomes in models of cognitive impairment, supporting their development for treating conditions like Alzheimer's disease .
Comparative Analysis of Related Compounds
To better understand the unique properties of 3-(Cyclopropylmethoxy)azetidine hydrochloride, it is useful to compare it with other related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-(Cyclopropylmethyl)azetidine | Azetidine | Contains cyclopropylmethyl substituent |
| 3-(Methoxy)azetidine | Azetidine | Lacks cyclopropyl group; simpler substituent |
| 2-(Cyclopropyl)morpholine | Morpholine | Six-membered ring; different nitrogen positioning |
| 4-(Cyclopropyl)thiazole | Thiazole | Five-membered ring with sulfur; different reactivity |
Mechanism of Action
The mechanism of action of 3-(cyclopropylmethoxy)azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical transformations. The compound can interact with enzymes and receptors, potentially modulating their activity and leading to biological effects. The exact molecular pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the cyclopropylmethoxy group.
Cyclopropylmethanol: A precursor used in the synthesis of 3-(cyclopropylmethoxy)azetidine hydrochloride.
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
Uniqueness
3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL is unique due to the presence of both the cyclopropylmethoxy group and the azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
3-(Cyclopropylmethoxy)azetidine hydrochloride (CAS Number: 1375069-07-0) is a compound characterized by its unique azetidine ring structure, which incorporates a cyclopropylmethyl group and a methoxy substituent. This structural configuration contributes to its distinctive chemical properties and potential biological activities.
- Molecular Formula : C7H14ClNO
- Appearance : White crystalline solid
- Solubility : Soluble in water and various organic solvents
The biological activity of 3-(cyclopropylmethoxy)azetidine hydrochloride is primarily linked to its interaction with specific molecular targets, particularly enzymes and receptors. The azetidine ring's strain-driven reactivity allows it to participate in various chemical transformations, potentially modulating biological activity through:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
- Receptor Interaction : It could interact with neurotransmitter receptors, influencing physiological processes.
Biological Activities
Research indicates that compounds containing azetidine rings exhibit diverse biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains.
- Antiviral Activity : Investigated for its capacity to inhibit viral replication.
- Neuroprotective Effects : Shows promise in models of neurodegenerative diseases by modulating neuroinflammation.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study explored the effects of 3-(cyclopropylmethoxy)azetidine hydrochloride on neuroinflammation in animal models. The compound demonstrated significant reductions in pro-inflammatory cytokines and improved cognitive functions compared to control groups. This suggests its potential utility in treating conditions such as Alzheimer's and Parkinson's diseases.
Pharmacological Implications
The unique combination of the cyclopropylmethyl and methoxy groups enhances the binding affinity of 3-(cyclopropylmethoxy)azetidine hydrochloride to biological targets, influencing its pharmacological profile. Its applications in pharmaceutical development are notable, particularly as a lead compound for synthesizing new drugs aimed at treating infections or neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the foundational synthesis routes for 3-(cyclopropylmethoxy)azetidine, HCl, and how can they be validated experimentally?
- Methodological Answer :
- Begin with nucleophilic substitution reactions, where cyclopropylmethanol derivatives react with azetidine precursors. Use reagents like triethylamine (TEA) as a base and hydrogen chloride (HCl) for protonation .
- Validate purity via HPLC (≥98% purity threshold) and structural confirmation via NMR (e.g., δ 1.2–1.6 ppm for cyclopropane protons and δ 3.5–4.0 ppm for azetidine-O-CH₂ signals) .
- Compare experimental yields with computational predictions (e.g., density functional theory for reaction feasibility) .
Q. How can researchers assess the chemical stability of this compound under varying conditions?
- Methodological Answer :
- Conduct accelerated stability studies:
- Thermal Stability : Store at 40°C, 60°C, and 80°C for 4–8 weeks; monitor degradation via LC-MS .
- pH Stability : Test solubility and degradation in buffers (pH 1–13) to identify optimal storage conditions .
- Use Arrhenius equation to extrapolate shelf-life predictions from high-temperature data .
Q. What solvent systems are optimal for dissolving this compound in experimental settings?
- Methodological Answer :
- Prioritize polar aprotic solvents (e.g., DMSO, methanol) based on analogous compounds’ solubility profiles (e.g., 38.9 mg/mL in DMSO) .
- Validate solubility experimentally using UV-Vis spectroscopy (λmax ~250 nm for quantification) and compare with computational predictions (e.g., COSMO-RS simulations) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- 1H/13C NMR to resolve cyclopropane and azetidine moieties.
- FT-IR for functional group analysis (e.g., C-O-C stretching at 1100–1250 cm⁻¹) .
- Purity Assessment :
- HPLC with a C18 column (acetonitrile/water gradient) and mass spectrometry for impurity profiling .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Use a 2^k factorial design to test variables:
- Factors : Temperature (25°C vs. 60°C), solvent ratio (DCM:MeOH), catalyst loading (0.1–1.0 mol%).
- Response Variables : Yield, purity, reaction time .
- Analyze interactions using ANOVA and Pareto charts to identify dominant factors .
Q. What computational strategies predict the reactivity of this compound in novel reaction pathways?
- Methodological Answer :
- Employ quantum chemical calculations (e.g., Gaussian 16) for transition-state modeling and activation energy barriers .
- Use machine learning (e.g., COMSOL Multiphysics AI modules) to simulate reaction kinetics and optimize conditions .
Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?
- Methodological Answer :
- Perform systematic meta-analysis :
- Aggregate data from peer-reviewed studies.
- Apply Bland-Altman plots to assess bias and Cohen’s d for effect size differences .
- Replicate conflicting experiments under standardized conditions (e.g., ISO/IEC 17025 protocols) .
Q. What methodologies ensure data integrity when sharing experimental results for this compound across institutions?
- Methodological Answer :
- Use blockchain-based platforms for immutable data logging (e.g., LabArchive).
- Implement SHA-256 encryption for raw datasets and metadata .
Q. How can hybrid experimental-computational workflows accelerate the discovery of derivatives?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
